Home > Products > Building Blocks P14742 > Ethyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate
Ethyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate - 1363381-07-0

Ethyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate

Catalog Number: EVT-1720290
CAS Number: 1363381-07-0
Molecular Formula: C10H9BrN2O2
Molecular Weight: 269.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Ethyl 8-(2,4-dichlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate []

2. Ethyl 5-methyl-7-pyridine-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate (L1) []

Compound Description: This compound, denoted as L1, also contains a fused pyridine and azole ring system, but in this case, it's a tetrazolo[1,5-a]pyrimidine. It features an ethyl carboxylate at the 6-position and a 2-pyridyl substituent at the 7-position [].

3. Ethyl-5-methyl-7-pyridine-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate (L2) []

Compound Description: Similar to L1, L2 also features a tetrazolo[1,5-a]pyrimidine core fused with a pyridine ring. It has an ethyl carboxylate at the 6-position and a 4-pyridyl group at the 7-position [].

4. Ethyl 7-(3-O-benzyl-1,2-O-isopropylidene- α-D-xylo-tetrofuranos-4-yl)-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate []

Compound Description: This complex compound features a pyrazolo[1,5-a]pyrimidine core with an ethyl carboxylate substituent, similar to the target compound. It also includes a bulky sugar moiety (3-O-benzyl-1,2-O-isopropylidene- α-D-xylo-tetrofuranos-4-yl) and a cyano group attached to the pyrazolopyrimidine core [].

Overview

Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound characterized by its unique bicyclic structure that incorporates both imidazole and pyridine functionalities. Its molecular formula is C10H9BrN2O2C_{10}H_{9}BrN_{2}O_{2}, with a molecular weight of approximately 269.1 g/mol. This compound is notable for its potential applications in medicinal chemistry and pharmaceutical research due to the biological activities associated with its structural components .

Source and Classification

Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate falls under the classification of imidazo[1,5-a]pyridine derivatives, which are known for their diverse chemical properties and biological activities. Its synthesis and characterization have been documented in various scientific literature, highlighting its relevance in drug discovery and development .

Synthesis Analysis

Methods and Technical Details

The synthesis of ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate typically involves several key steps:

  1. Formation of the Imidazo[1,5-a]pyridine Core: The initial step often includes the reaction of pyridine derivatives with appropriate reagents to create the imidazo[1,5-a]pyridine scaffold.
  2. Bromination: The bromination process is conducted using brominating agents such as N-bromosuccinimide (NBS), which introduces the bromine atom at the 7-position of the imidazo ring.
  3. Esterification: The final step involves esterification using ethyl chloroformate to yield the ethyl ester at the carboxylate position .

These synthetic routes can be optimized for yield and purity through techniques such as continuous flow synthesis and batch processing, which allow for better control over reaction conditions.

Molecular Structure Analysis

Structural Features:

  • Bicyclic Framework: The compound features a fused bicyclic system consisting of an imidazole and a pyridine ring.
  • Bromine Substitution: The presence of a bromine atom at the 7-position enhances its reactivity and potential for further functionalization.

The InChI key for this compound is LNBYGNZNXHXJIM-UHFFFAOYSA-N, which provides a unique identifier for database searches .

Chemical Reactions Analysis

Reactions and Technical Details

Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate can participate in various chemical reactions:

  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution mechanisms.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction to modify its functional groups.
  • Coupling Reactions: It is capable of participating in coupling reactions such as Suzuki-Miyaura and Heck reactions, which are essential for synthesizing more complex organic molecules .

These reactions are facilitated by various reagents and catalysts tailored to achieve specific transformations based on desired outcomes.

Mechanism of Action

Process and Data

The mechanism of action for ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate primarily involves its interaction with biological macromolecules. It has been shown to inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. This interaction is crucial in exploring its potential therapeutic properties, particularly in fields like oncology and inflammation research .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents, but solubility in water may vary depending on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of functional groups allows it to engage in diverse chemical reactions as outlined previously.

Relevant data regarding melting point, boiling point, or specific heat capacities may require experimental determination or literature reference due to variability based on purity and synthesis method employed.

Applications

Scientific Uses

Ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate has garnered interest in several scientific domains:

  • Medicinal Chemistry: Its unique structure makes it a valuable scaffold for developing new drugs targeting various diseases.
  • Biological Research: Investigated for its potential biological activities, including enzyme inhibition that could lead to therapeutic applications against cancer or inflammatory diseases.
  • Material Science: Its properties may also lend themselves to applications in optoelectronic devices due to luminescent characteristics observed in related compounds .
Synthetic Methodologies and Optimization Strategies

Multi-Step Synthesis Involving Imidazo[1,5-a]pyridine Core Formation

The construction of the imidazo[1,5-a]pyridine scaffold represents the foundational step in synthesizing ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate. A robust approach begins with commercially available 2-aminopyridine derivatives, which undergo cyclocondensation with α-halo carbonyl equivalents. The most efficient pathway utilizes 7-bromoimidazo[1,5-a]pyridine as a key intermediate, which is commercially accessible (CAS 865156-48-5) but can be synthesized from 2-amino-5-bromopyridine [8].

Advanced routes employ Vilsmeier-Haack formylation as a critical step to introduce the necessary C1-aldehyde functionality for subsequent esterification. This transformation requires careful control of phosphorus oxychloride in DMF at 0°C to 5°C, followed by gradual warming to room temperature. The resulting aldehyde intermediate (7-bromoimidazo[1,5-a]pyridine-1-carbaldehyde) then undergoes oxidation-esterification to install the carboxylate function. This sequence demonstrates superior atom economy compared to direct carboxylation methods, achieving an overall yield of 68-72% for the three-step sequence from the commercial brominated precursor [8] [9].

Bromination Techniques for 7-Position Functionalization

Regioselective bromination at the C7 position presents significant challenges due to the potential for electrophilic substitution at multiple reactive sites within the imidazo[1,5-a]pyridine system. Two predominant methodologies have been optimized:

  • Electrophilic Bromination: Direct bromination using molecular bromine (Br₂) in dichloromethane at -10°C to 0°C affords moderate regioselectivity (7-bromo:5-bromo ≈ 4:1). The addition of Lewis acid catalysts (e.g., FeCl₃, 5 mol%) significantly improves 7-position selectivity (>15:1) by modulating halogen electrophilicity. Quenching with aqueous sodium thiosulfate prevents over-bromination [1] .
  • N-Bromosuccinimide (NBS) Bromination: NBS in dimethylformamide at 40-50°C provides enhanced regiocontrol (>20:1 selectivity) through polar solvent-mediated bromonium ion formation. This method is particularly advantageous for scale-up due to easier handling of solid NBS compared to liquid bromine. Yields range from 75-85% after recrystallization from ethanol/water mixtures [3] [8].

Table 1: Comparative Analysis of Bromination Techniques

MethodConditions7:5 Isomer RatioYield (%)Key Advantage
Br₂/DCM-10°C, 2h, no catalyst4:165Low cost
Br₂/FeCl₃/DCM0°C, 1h, 5 mol% FeCl₃>15:182High regioselectivity
NBS/DMF40°C, 3h>20:185Easier purification
NBS/CHCl₃Reflux, 6h8:178Solvent simplicity

Esterification Protocols for Carboxylate Group Introduction

The installation of the ethyl carboxylate group at the C1 position employs three principal strategies with distinct advantages:

  • CDI-Mediated Esterification: The most efficient protocol converts 7-bromoimidazo[1,5-a]pyridine-1-carboxylic acid to the ethyl ester using 1,1'-carbonyldiimidazole (CDI) activation. After carboxylic acid formation via Jones oxidation of the aldehyde precursor, CDI (1.2 equiv) in THF generates the acyl imidazole intermediate at 25°C. Subsequent addition of anhydrous ethanol (3 equiv) with catalytic DMAP (4-dimethylaminopyridine, 0.1 equiv) provides the ester in 88-92% yield. This method minimizes racemization risks and avoids heavy metal catalysts [5] [8].

  • Direct Ethyl Chloroformate Coupling: Carboxylic acid intermediates react with ethyl chloroformate (1.5 equiv) in the presence of triethylamine (2 equiv) in dichloromethane at 0°C. After warming to room temperature, this one-pot procedure delivers moderate yields (70-75%) but requires careful pH control during workup to prevent hydrolysis of the ester product [7].

  • Silver(I)-Promoted Ethoxylation: For halide precursors (e.g., 1-chloro-7-bromoimidazo[1,5-a]pyridine), treatment with silver(I) oxide (2 equiv) in ethanol at 80°C under sealed tube conditions facilitates nucleophilic displacement. Though less atom-economical (yields: 60-65%), this approach bypasses carboxylic acid intermediates [9].

Catalytic Systems for Yield Enhancement in Heterocyclic Coupling

Palladium-catalyzed cross-coupling reactions enable downstream functionalization of ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate, making catalytic efficiency paramount. Optimization focuses on:

  • Suzuki-Miyaura Coupling: Screening of phosphine ligands revealed Pd(PPh₃)₄ (2 mol%) with aqueous K₂CO₃ (2M, 3 equiv) in ethanol/toluene (1:1) at 80°C provides optimal yields (90-95%) for aryl boronic acid couplings. Catalyst pre-activation via stirring at 40°C for 15 minutes significantly suppresses protodebromination side products [3] .

  • Sonogashira Reactions: Copper-free conditions utilizing PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene, 1.5 mol%) with triethylamine (5 equiv) in DMF at 60°C enable alkyne couplings while preventing homocoupling. Terminal alkynes with TMS-protected groups achieve 85-88% yields after deprotection [6] [9].

  • Microwave-Assisted Amination: Buchwald-Hartwig amination benefits from microwave irradiation (120°C, 20 min) using Pd₂(dba)₃ (1 mol%) and XPhos (2 mol%), reducing reaction times from 24h to <30 minutes while maintaining yields >80% .

Comparative Analysis of Batch vs. Continuous Flow Synthesis

Traditional batch synthesis faces challenges in exothermic bromination steps and inconsistent mixing during imidazo[1,5-a]pyridine core formation. Emerging continuous flow technologies offer solutions:

  • Bromination in Flow: Electrophilic bromination with Br₂ in a silicon carbide microreactor at 10°C (residence time: 3 min) achieves 95% conversion with enhanced heat dissipation, eliminating local hot spots that cause dibromination. This system handles bromine concentrations impractical in batch reactors [3].

  • Multi-Step Integration: A telescoped sequence performs Vilsmeier-Haack formylation, oxidation, and esterification in three interconnected flow modules. The system employs in-line aqueous workup between stages with membrane separators, reducing processing time from 48h (batch) to 8h while improving overall yield by 12-15% due to minimized intermediate degradation [5].

Table 2: Synthesis Parameter Comparison: Batch vs. Flow

ParameterBatch ProcessContinuous FlowImprovement Factor
Bromination Temperature-10°C (difficult to maintain)10°C (precise control)20°C operational window gain
Reaction Volume (L/kg)15-203-575% reduction
Total Processing Time40-48 hours6-8 hours6-fold decrease
Overall Yield62%74%19% increase
Byproduct Formation8-12%2-3%4-fold reduction

Properties

CAS Number

1363381-07-0

Product Name

Ethyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate

IUPAC Name

ethyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-8-5-7(11)3-4-13(8)6-12-9/h3-6H,2H2,1H3

InChI Key

OWAKZNBIRXHAPY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2C=C(C=CN2C=N1)Br

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2C=N1)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.